![molecular formula C20H15BrN2OS B5113876 N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide, also known as BNTX, is a chemical compound that belongs to the class of selective GABAB receptor antagonists. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide selectively binds to the GABAB receptor and blocks its activation by the endogenous ligand GABA. The GABAB receptor is a G protein-coupled receptor that is coupled to the G protein Gi/o. The activation of the receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron and a decrease in neurotransmitter release. By blocking the activation of the GABAB receptor, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide enhances neurotransmitter release and modulates synaptic plasticity.
Biochemical and Physiological Effects:
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in different animal models. In a rat model of neuropathic pain, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce pain behavior and increase the release of the neurotransmitter glutamate in the spinal cord. In a mouse model of cocaine addiction, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce cocaine self-administration and reinstatement of drug-seeking behavior. In a rat model of epilepsy, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce seizure activity and increase the release of the neurotransmitter GABA in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages as a tool for studying the GABAB receptor. It is highly selective for the GABAB receptor and does not affect other G protein-coupled receptors. It has a long half-life and can be administered systemically or locally. However, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has some limitations as well. It is a relatively large molecule and may not penetrate the blood-brain barrier efficiently. It may also have off-target effects at high concentrations.
Orientations Futures
For the study of N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide and the GABAB receptor include investigating its role in synaptic plasticity, exploring its therapeutic applications, and developing more selective and potent antagonists.
Méthodes De Synthèse
The synthesis of N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 4-bromo-1-naphthylamine with thiophosgene, followed by the reaction of the resulting intermediate with 3-phenylacryloyl chloride. The final product is obtained after purification through column chromatography. The purity of the compound is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to selectively block the GABAB receptor, which is involved in the modulation of neurotransmitter release and synaptic plasticity. N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a tool to study the role of GABAB receptors in various physiological and pathological processes such as pain, addiction, epilepsy, and anxiety.
Propriétés
IUPAC Name |
(E)-N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-11-12-18(16-9-5-4-8-15(16)17)22-20(25)23-19(24)13-10-14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNMLRZJQFMFP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-phenylprop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.